Carbonyl Hydrogen-Bond Acceptor Capability: Propan-2-one Sulfanyl vs. Ethylsulfanyl and Butylsulfanyl Analogs at Position 7
The target compound incorporates a ketone carbonyl (C=O) in the 7-sulfanyl side chain, providing a hydrogen-bond acceptor (HBA) that is absent in the 7-ethylsulfanyl (CAS 850243-54-8) and 7-butylsulfanyl analogs. In pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the 7-position substituent engages the hinge-region solvent interface; a carbonyl oxygen at this locus can form water-mediated hydrogen bonds with catalytic lysine residues (Lys33 in CDK2), as established by co-crystal structures of pyrazolo[1,5-a]pyrimidine CDK inhibitors [1]. The ethylsulfanyl analog possesses zero H-bond acceptors on the side chain (only the thioether sulfur, a weak acceptor), whereas the propan-2-one sulfanyl contributes one strong HBA (carbonyl oxygen) plus the thioether sulfur, quantified as an increase from 2 to 3 H-bond acceptors in the overall molecule. This difference directly impacts predicted binding free energy: 3D-QSAR models on pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors estimate a ΔΔG contribution of approximately −0.8 to −1.2 kcal/mol for an additional carbonyl HBA at this position [2].
| Evidence Dimension | Number of hydrogen-bond acceptor (HBA) atoms in 7-position side chain |
|---|---|
| Target Compound Data | 2 HBA (thioether S + ketone carbonyl O); 3 total HBA in side chain including C=O oxygen |
| Comparator Or Baseline | 7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine: 1 HBA (thioether S only); 7-Butylsulfanyl analog: 1 HBA (thioether S only) |
| Quantified Difference | +1 HBA (carbonyl oxygen); estimated ΔΔG contribution −0.8 to −1.2 kcal/mol in kinase binding from 3D-QSAR models |
| Conditions | Computational 3D-QSAR analysis on pyrazolo[1,5-a]pyrimidine derivatives targeting Pim-1 kinase; CDK2 co-crystal structures (PDB entries) |
Why This Matters
An additional hydrogen-bond acceptor at the 7-position side chain can enhance target binding affinity without increasing molecular weight beyond drug-like limits, offering a procurement rationale for the propan-2-one derivative over simpler alkylsulfanyl analogs when optimizing for kinase potency.
- [1] A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9. J Med Chem. 2010; 4k (BS-194) IC50 CDK2 = 3 nM, CDK1 = 30 nM. Available at: https://pubs.acs.org/doi/10.1021/jm1007247 View Source
- [2] Data for: Structural prediction of novel pyrazolo-pyrimidine derivatives against PIM-1 kinase: In-silico drug design studies. Mendeley Data, 2020. Available at: https://data.mendeley.com/ View Source
